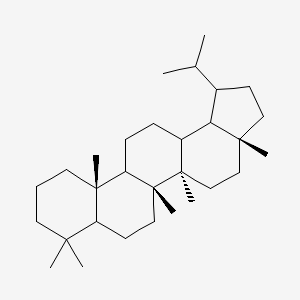

gamma-Lupane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gamma-Lupane, also known as this compound, is a useful research compound. Its molecular formula is C30H52 and its molecular weight is 412.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Properties

1. Antimicrobial Activity

Gamma-lupane and its derivatives have been investigated for their antimicrobial properties. A study highlighted that certain synthesized derivatives exhibited significant activity against various strains of Mycobacterium tuberculosis, including mono-resistant strains. The research utilized molecular docking and machine learning algorithms to predict the antitubercular activity of these compounds, revealing that some derivatives had comparable efficacy to standard antitubercular drugs like rifampicin .

2. Antitubercular Activity

Recent investigations into this compound derivatives have shown promising results in combating tuberculosis. The compounds demonstrated low cytotoxicity and did not induce resistance in Mycobacterium tuberculosis strains. Specifically, some derivatives were found to have minimum inhibitory concentrations (MICs) within the therapeutic range, making them potential candidates for further drug development against resistant strains of tuberculosis .

Case Studies

Case Study 1: Antitubercular Efficacy

A comprehensive study assessed the effectiveness of this compound derivatives on Mycobacterium tuberculosis H37Rv strains. The findings indicated that out of 17 tested compounds, several showed high selectivity index values, suggesting their viability as future antitubercular agents. The structural analysis revealed that modifications in the azepano-lupane scaffold significantly influenced binding energy and biological activity .

| Compound | MIC (µM) | Activity Against Strains | Selectivity Index |

|---|---|---|---|

| Compound 7 | 0.0625 | H37Rv, Mono-resistant | High |

| Compound 14 | 0.125 | H37Rv, Mono-resistant | Moderate |

| Compound 20 | 0.25 | H37Rv, Wild-type | Low |

化学反応の分析

Hydrolysis and Sugar Moieties in Lupane Glycosides

Lupane glycosides undergo acid-catalyzed hydrolysis to release monosaccharides. In a study isolating elesesterpene K (11 ), acid hydrolysis (2 mol/L HCl, 80°C, 4 h) liberated D-glucose and L-rhamnose. These sugars were identified via GC-MS after derivatization with L-cysteine methyl ester and N-trimethylsilylimidazole .

Table 1: GC-MS Parameters for Sugar Analysis

| Parameter | Value |

|---|---|

| Column | DB-1701 |

| Temperature Gradient | 220°C → 270°C (5°C/min) |

| Retention Times | D-glucose: 10.72 min; L-rhamnose: 8.78 min |

Functionalization at C-28 Position

The carboxyl group at C-28 is a key site for chemical modifications:

Amidation Reactions

Betulin-derived azepanobetulinic acid (19 ) reacts with propargylamine via the chloride method to form propargyl-amide 20 (64% yield). Key spectral data:

Table 2: Reaction Yields and Conditions

| Compound | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 20 | Propargyl amidation | Propargylamine, chloride method | 64% |

| 22 | Acetylation | Glacial AcOH, reflux | 79% |

Lactonization and Oxygenation

Elesesterpene A (1 ) features a 3,4-lactone ring formed via intramolecular esterification. Key NMR correlations:

Δ<sup>20(30)</sup> Isopropenyl Group

The terminal double bond at C-20 in 1 was confirmed by HMBC correlations:

X-ray Crystallographic Validation

The absolute configuration of 1 was determined via X-ray diffraction (Ga Kα radiation, CCDC 2111722):

Biological Activity-Driven Modifications

Lupane derivatives show tailored reactivity for bioactivity optimization:

特性

分子式 |

C30H52 |

|---|---|

分子量 |

412.7 g/mol |

IUPAC名 |

(1S,3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22?,23?,24?,25?,27+,28-,29+,30+/m0/s1 |

InChIキー |

NKMDIWKRKQFYPH-BYFOKHJKSA-N |

異性体SMILES |

CC(C)[C@@H]1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |

正規SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |

同義語 |

lupane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。